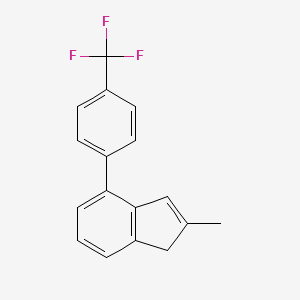
2-methyl-4-(4-(trifluoromethyl)phenyl)-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-4-(4-(trifluoromethyl)phenyl)-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(4-(trifluoromethyl)phenyl)-1H-indene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-methyl-4-(4-(trifluoromethyl)phenyl)-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
2-methyl-4-(4-(trifluoromethyl)phenyl)-1H-indene has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-methyl-4-(4-(trifluoromethyl)phenyl)-1H-indene involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
2-methyl-4-(trifluoromethyl)phenylboronic acid: This compound shares the trifluoromethyl group but differs in its boronic acid functionality.
2-methyl-4-(4-methylphenyl)-1H-indene: Similar structure but lacks the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-methyl-4-(4-(trifluoromethyl)phenyl)-1H-indene imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications.
属性
分子式 |
C17H13F3 |
|---|---|
分子量 |
274.28 g/mol |
IUPAC 名称 |
2-methyl-4-[4-(trifluoromethyl)phenyl]-1H-indene |
InChI |
InChI=1S/C17H13F3/c1-11-9-13-3-2-4-15(16(13)10-11)12-5-7-14(8-6-12)17(18,19)20/h2-8,10H,9H2,1H3 |
InChI 键 |
PUKJYACJWCJAKW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C1)C=CC=C2C3=CC=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















